4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride
Overview
Description
4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride is a chemical compound with the molecular formula C7H5Cl3O4S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two sulfonyl chloride groups attached to a benzene ring, along with a chlorine and a methyl group.
Preparation Methods
The synthesis of 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride typically involves the chlorosulfonation of 3-chloroaniline. The process includes the following steps:
Chlorosulfonation: 3-chloroaniline is treated with chlorosulfuric acid at a temperature of 130°C. This reaction introduces the sulfonyl chloride groups onto the benzene ring.
Thionyl Chloride Treatment: The chlorosulfonation mixture is then treated with thionyl chloride at 80°C to yield this compound with a high yield of 90%.
Chemical Reactions Analysis
4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride groups can hydrolyze to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfonyl hydrides under specific conditions.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents like lithium aluminum hydride. The major products formed depend on the type of nucleophile or reducing agent used.
Scientific Research Applications
4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, through sulfonation reactions.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those containing sulfonamide groups.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules, by introducing sulfonyl groups.
Comparison with Similar Compounds
4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride can be compared with other similar compounds, such as:
4-Amino-6-chloro-1,3-benzenedisulfonyl dichloride: This compound has an amino group instead of a methyl group, which affects its reactivity and applications.
4-Chloro-1,3-benzenedisulfonyl dichloride: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity .
Properties
IUPAC Name |
4-chloro-6-methylbenzene-1,3-disulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O4S2/c1-4-2-5(8)7(16(10,13)14)3-6(4)15(9,11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBTZZMSFUIIQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230241 | |
Record name | 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13940-86-8 | |
Record name | 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13940-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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